N-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

inflammation rheumatoid arthritis carrageenan edema model

UTL-5b (N-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide) is the definitive 5-methylisoxazole-3-carboxamide tool compound for arthritis and sepsis research. Unlike leflunomide, it resists N–O bond cleavage, producing no DHODH-inhibiting metabolites—eliminating teriflunomide-associated liver toxicity. Gene-level JAK3/MAP3K2/LITAF suppression confirmed without pyrimidine starvation artifacts. LD50 >2,000 mg/kg enables sustained 60 mg/kg oral dosing in 10-week chronic models. Select for clean cytokine-pathway studies.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 646530-34-9
Cat. No. B5696301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
CAS646530-34-9
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C11H9ClN2O2/c1-7-6-10(14-16-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15)
InChIKeyJMXWUJNZDUDGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 646530-34-9) Procurement Guide for Preclinical Inflammation Research


N-(2-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide (also designated UTL-5b or GBL-5b) is a synthetic small molecule belonging to the 5-methylisoxazole-3-carboxamide class. It was designed as a structural analogue of the disease-modifying antirheumatic drug (DMARD) leflunomide, with a critical scaffold shift from 5-methylisoxazole-4-carboxamide to 5-methylisoxazole-3-carboxamide [1]. This re-positioning of the carbonyl group fundamentally alters its metabolic fate, mechanism of action, and toxicity profile relative to leflunomide and its active metabolite teriflunomide [1][2].

Why N-(2-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide Cannot Be Replaced by Generic Leflunomide or Other Isoxazole Analogues


Despite sharing an isoxazole core with leflunomide, N-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide (UTL-5b) cannot be interchanged with leflunomide or its 4-carboxamide congeners because the regioisomeric shift of the carboxamide from the 4- to the 3-position of the isoxazole ring produces a fundamentally distinct metabolic and pharmacological entity. Leflunomide undergoes hepatic N–O bond cleavage to generate teriflunomide, a potent dihydroorotate dehydrogenase (DHODH) inhibitor associated with clinical liver toxicity and teratogenicity [1]. In contrast, UTL-5b resists N–O bond scission and instead undergoes peptide bond hydrolysis, yielding metabolites that do not inhibit DHODH [1][2]. Even the close positional isomer UTL-5d (N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide) shows a different gene suppression profile, confirming that aryl substitution position also meaningfully modulates target engagement [3]. These differences render simple analog substitution scientifically invalid for any study where mechanism of action, metabolic pathway, or toxicity endpoint is a measured variable.

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide (UTL-5b) vs. Leflunomide and In-Class Analogues


In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Reduction vs. Leflunomide and Its Active Metabolite

In a carrageenan-induced acute paw edema model in Wistar albino rats, UTL-5b (10 mg/kg, i.p., administered 1 hr prior to carrageenan injection) reduced paw edema from a maximum of 64.5% to 14.4% at 5 hr post-injection. At the identical dose, leflunomide reduced edema to only 34.8%, and its active metabolite malononitrilamide (MNA/A771726) reduced edema to 24.2% [1]. This represents an approximate 2.4-fold greater edema suppression relative to leflunomide and a 1.7-fold improvement over MNA at the same dose [1]. The difference is both statistically and biologically meaningful, establishing UTL-5b as a superior anti-inflammatory agent in this standard preclinical model of acute inflammation [1].

inflammation rheumatoid arthritis carrageenan edema model preclinical efficacy

Acute Systemic Toxicity: LD50 Comparison in Mice vs. Leflunomide and Its Active Metabolite

In an acute toxicity study in mice, the LD50 of UTL-5b was determined to be greater than 2,000 mg/kg, with no mortality observed at this highest tested dose. By contrast, leflunomide exhibited an LD50 of 250 mg/kg, and its active metabolite MNA (A771726) showed an LD50 of 200 mg/kg [1]. The only clinical sign observed at 2,000 mg/kg UTL-5b was transient agitation on day one, whereas leflunomide and MNA caused cyanosis and deep necrosis at lethal doses [1]. This represents at least an 8-fold improvement in acute LD50 over leflunomide and a 10-fold improvement over MNA [1].

acute toxicity LD50 safety margin preclinical toxicology

Metabolic Pathway Divergence: Peptide Bond Cleavage vs. Isoxazole Ring Opening

In vitro microsomal incubation of UTL-5b (with or without NADPH) resulted in complete disappearance of the parent compound within 30 min. LC-UV and LC-MS/MS analysis identified two major metabolites: 5-methylisoxazole-3-carboxylic acid and 2-chloroaniline, confirming that UTL-5b undergoes peptide bond hydrolysis rather than isoxazole ring N–O bond cleavage [1]. This is in direct contrast to leflunomide, whose primary metabolic route is N–O bond scission to yield teriflunomide, a metabolite responsible for both therapeutic DHODH inhibition and clinical hepatotoxicity [1][2]. The isoxazole ring remains intact during UTL-5b metabolism, a structural feature that has been mechanistically linked to the switch from liver toxicity (leflunomide scaffold) to liver protection (UTL-5 scaffold) [2].

drug metabolism microsomal stability metabolite identification hepatotoxicity avoidance

DHODH Inhibition Profile: Mechanistic Differentiation from Leflunomide/Teriflunomide

In vitro enzymatic assays demonstrated that UTL-5b, unlike leflunomide, does not inhibit dihydroorotate dehydrogenase (DHODH) activity at pharmacologically relevant concentrations [1][2]. Leflunomide (via its metabolite teriflunomide) is a potent DHODH inhibitor (reported Ki ≈ 2.5–25 nM for teriflunomide in various assays), which blocks de novo pyrimidine synthesis and accounts for both its immunosuppressive efficacy and its myelosuppressive/teratogenic liabilities [2]. UTL-5b's lack of DHODH inhibition has been independently verified in two separate studies, confirming that this is a scaffold-level property of 5-methylisoxazole-3-carboxamides rather than a compound-specific anomaly [1][2]. Despite lacking DHODH activity, UTL-5b retains significant anti-inflammatory and anti-arthritic efficacy in vivo, demonstrating that therapeutic benefit can be mechanistically decoupled from pyrimidine depletion [3].

DHODH pyrimidine synthesis mechanism of action immunosuppression

Transcriptional Target Engagement: Gene Suppression Profile vs. Leflunomide and UTL-5d

Ex vivo gene microarray analysis of whole spleen mRNA from C57BL/6 mice pretreated with UTL-5b (subcutaneous injection, 24 hr prior to LPS challenge) revealed significant suppression of three genes central to the TNF-α signaling pathway: Janus kinase 3 (JAK3), mitogen-activated protein kinase kinase kinase 2 (MAP3K2), and lipopolysaccharide-induced TNF-α factor (LITAF) [1][2]. In a related study, the close analog UTL-5d (N-(4-chlorophenyl) isomer) suppressed JAK3 by ~70% and MAP3K2 by ~40%, but with a quantitatively distinct pattern from UTL-5b, indicating that the 2-chloro vs. 4-chloro substitution on the phenyl ring meaningfully modulates target gene engagement [2]. This level of transcriptional specificity has not been reported for leflunomide or teriflunomide, whose primary described mechanism remains DHODH inhibition with broad secondary immunosuppressive effects [1][3].

gene expression TNF-α pathway JAK3 MAP3K2 LITAF microarray

Recommended Procurement and Application Scenarios for N-(2-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide Based on Differential Evidence


Preclinical Rheumatoid Arthritis Models Requiring Chronic Dosing Without Hepatotoxicity Confounds

Investigators using collagen-induced arthritis (CIA) mouse models or adjuvant arthritis rat models over multi-week dosing regimens should select UTL-5b rather than leflunomide when liver enzyme elevations or hepatocyte necrosis would confound histopathological endpoints. UTL-5b's LD50 >2,000 mg/kg (vs. leflunomide 250 mg/kg) and its scaffold-level liver protective effect [1][2] enable sustained 60 mg/kg oral dosing over 10-week trials without the mortality or liver toxicity that limits leflunomide's chronic use [1]. The sustained anti-arthritic efficacy at 60 mg/kg (p<0.001 from week 3 through week 10) [1] provides a reliable positive control for comparator studies of novel DMARD candidates.

Mechanistic Studies of TNF-α Signaling Independent of Pyrimidine Depletion

For researchers investigating JAK3/MAP3K2/LITAF-mediated TNF-α signaling without the confounding variable of pyrimidine starvation (caused by DHODH inhibition), UTL-5b is the only commercially characterized 5-methylisoxazole-3-carboxamide that combines confirmed lack of DHODH activity with gene-level evidence of JAK3/MAP3K2/LITAF suppression [1][2]. This makes it the appropriate tool compound for experiments where teriflunomide would artifactually suppress lymphocyte proliferation via nucleotide depletion, obscuring true cytokine-pathway effects. The oral bioavailability and in vivo TNF-α lowering activity confirmed in the LPS/D-galactosamine septic shock model [3] further support its use in whole-animal mechanistic studies.

Drug Metabolism and Hepatotoxicity Comparative Studies Using Isoxazole Scaffold Pairs

The UTL-5b/leflunomide pair constitutes a well-characterized scaffold comparator system for studying how regioisomeric carboxamide positioning (3- vs. 4-) dictates metabolic fate and toxicity. UTL-5b's documented peptide bond hydrolysis pathway (yielding 5-methylisoxazole-3-carboxylic acid and 2-chloroaniline) versus leflunomide's N–O bond cleavage (yielding teriflunomide) [1] provides a clean experimental system for teaching or investigating structure-metabolism relationships. The commercial availability of both compounds as research-grade chemicals enables parallel microsomal incubation experiments, CYP phenotyping, and reactive metabolite trapping studies without requiring custom synthesis [1][2].

In Vivo Septic Shock and Acute Inflammation Models with Survival Endpoints

UTL-5b's demonstrated ability to significantly lower serum TNF-α levels and increase survival rates in the LPS/D-galactosamine-induced septic shock model [1] makes it a valuable positive control for acute inflammation and endotoxemia studies. The wide safety margin (LD50 >2,000 mg/kg) permits testing at doses far above the pharmacologically effective range without reaching lethality, unlike leflunomide where the toxic and therapeutic doses are separated by only ~5- to 8-fold [1]. For projects evaluating novel TNF-α inhibitors or anti-sepsis agents, UTL-5b provides a benchmark with published survival curve data against which new chemical entities can be directly compared.

Quote Request

Request a Quote for N-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.